N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a benzodioxole moiety linked via a methylene bridge to a substituted benzenesulfonamide group. The benzene ring in the sulfonamide portion bears chloro (Cl) and fluoro (F) substituents at the 3- and 4-positions, respectively. The benzodioxole group is notable for its electron-rich aromatic system, while the halogen substituents enhance electrophilicity and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-11-6-10(2-3-12(11)16)22(18,19)17-7-9-1-4-13-14(5-9)21-8-20-13/h1-6,17H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJGMXWQSJLVDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-Fluorobenzenesulfonyl Chloride
The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 3-chloro-4-fluorobenzene. Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C introduces the sulfonic acid group, followed by reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride. Alternative routes employ diazotization of 3-chloro-4-fluoroaniline (prepared via nitro reduction) with sodium nitrite (NaNO₂) and hydrochloric acid (HCl), followed by reaction with sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂) in the Hinsberg reaction.
Preparation of 1,3-Benzodioxol-5-ylmethanamine
1,3-Benzodioxol-5-ylmethanamine (piperonylamine) is synthesized from piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) through a Gabriel synthesis. Piperonyl alcohol is first converted to the corresponding bromide using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), followed by reaction with potassium phthalimide to form the phthalimide intermediate. Hydrolysis with hydrazine (NH₂NH₂) liberates the primary amine.
Coupling Reaction
The sulfonamide bond is formed by reacting equimolar amounts of 3-chloro-4-fluorobenzenesulfonyl chloride and 1,3-benzodioxol-5-ylmethanamine in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), often with a base like triethylamine (Et₃N) to neutralize HCl byproducts. Typical conditions involve stirring at 0–25°C for 4–12 hours, yielding the product in 70–85% after purification by recrystallization or column chromatography.
Reaction Scheme:
Transition Metal-Catalyzed Three-Component Coupling
Modern approaches leverage transition metal catalysis to streamline sulfonamide synthesis. A palladium-catalyzed three-component reaction of aryl halides, sulfur dioxide surrogates, and amines offers a one-pot alternative.
Reaction Components
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Aryl Halide: 3-Chloro-4-fluorobromobenzene serves as the aryl source.
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Sulfur Dioxide Surrogate: Potassium metabisulfite (K₂S₂O₅) or DABSO (1,4-diazabicyclo[2.2.2]octane bis[sulfur dioxide]) is used.
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Amine: 1,3-Benzodioxol-5-ylmethanamine.
Catalytic System
A palladium(II) catalyst (e.g., Pd(OAc)₂) with a ligand such as Xantphos and a copper(I) co-catalyst (CuBr) facilitates the coupling. The reaction proceeds in dimethylacetamide (DMA) at 80–100°C for 12–24 hours, achieving yields of 65–78%.
Reaction Scheme:
Sulfonyl Fluoride-Based Synthesis
Sulfonyl fluorides, known for their stability, provide an alternative to sulfonyl chlorides. This method employs 3-chloro-4-fluorobenzenesulfonyl fluoride and the benzodioxolylmethyl amine under mild conditions.
Synthesis of Sulfonyl Fluoride
3-Chloro-4-fluorobenzenesulfonyl fluoride is prepared by treating the corresponding sulfonic acid with cyanuric fluoride (F₃C₃N₃O₃) or by fluorination of the sulfonyl chloride using potassium fluoride (KF).
Amination Reaction
The sulfonyl fluoride reacts with 1,3-benzodioxol-5-ylmethanamine in the presence of a non-nucleophilic base (e.g., DABCO) and calcium triflimide (Ca(NTf₂)₂) as a catalyst. The reaction proceeds at room temperature in acetonitrile (MeCN), achieving 80–90% yield within 2–4 hours.
Reaction Scheme:
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Toxicity | Scalability |
|---|---|---|---|---|
| Classical Sulfonylation | 70–85 | 4–12 h | Moderate | High |
| Pd-Catalyzed Coupling | 65–78 | 12–24 h | Low | Moderate |
| Sulfonyl Fluoride Route | 80–90 | 2–4 h | Low | High |
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Classical Sulfonylation offers reliability but requires handling corrosive sulfonyl chlorides.
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Pd-Catalyzed Coupling reduces toxic intermediates but demands costly catalysts.
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Sulfonyl Fluoride Route excels in safety and efficiency, though fluoride byproducts necessitate careful handling.
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
The electron-withdrawing chloro and fluoro groups on the benzene ring direct sulfonation to the para position relative to the stronger meta-directing group. Computational studies (DFT) suggest that steric effects dominate when substituents are ortho to each other, favoring sulfonation at the 1-position.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide has shown promise in several areas:
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Antimicrobial Activity :
- Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis, making it a candidate for further development against resistant bacterial strains.
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Cancer Treatment :
- Research has explored the use of sulfonamide derivatives in targeting specific cancer cell lines. The structural features of this compound may enhance its efficacy as an anticancer agent by inducing apoptosis in malignant cells.
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Neurological Disorders :
- Preliminary studies suggest that compounds with similar structures may have neuroprotective effects. The benzodioxole moiety is believed to play a role in modulating neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease.
Data Table of Applications
Case Studies
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Antimicrobial Efficacy Study :
- A study published in a peer-reviewed journal investigated the antimicrobial activity of various sulfonamide derivatives, including this compound. Results demonstrated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a new antibiotic agent.
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Cancer Cell Line Testing :
- Another research project focused on the anticancer properties of this compound against breast cancer cell lines. The study found that treatment with this compound resulted in a notable decrease in cell viability and increased markers of apoptosis.
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Neuroprotection Assessment :
- A recent investigation assessed the neuroprotective capabilities of similar benzodioxole-containing compounds in models of neurodegeneration. Findings indicated that these compounds could reduce oxidative stress and inflammation, highlighting their potential role in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents on Benzene Ring | Molecular Formula | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| N-(1,3-Benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide | 3-Cl, 4-F | C₁₄H₁₁ClFNO₄S | Sulfonamide, benzodioxole, halogens | Electron-withdrawing substituents enhance polarity |
| N-(1,3-Benzodioxol-5-ylmethyl)-4-ethoxy-3-isopropylbenzenesulfonamide | 4-OCH₂CH₃, 3-CH(CH₃)₂ | C₁₉H₂₁NO₅S | Sulfonamide, benzodioxole, alkoxy | Bulkier substituents increase steric hindrance |
| N-(1,3-Benzodioxol-5-ylmethyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine | None (amine derivative) | C₁₉H₁₆FNO₃ | Amine, benzodioxole, furan | Flexible linker reduces rigidity |
Key Observations :
Electronic Effects :
- The 3-Cl and 4-F substituents in the target compound create a strongly electron-deficient aromatic system, favoring interactions with electron-rich biological targets such as enzymes or receptors .
- In contrast, the 4-ethoxy and 3-isopropyl groups in the analogue introduce electron-donating and sterically demanding groups, which may reduce reactivity but improve lipid solubility .
Hydrogen-Bonding Potential: The sulfonamide group (-SO₂NH-) in the target compound and its ethoxy-isopropyl analogue can act as both hydrogen-bond donors and acceptors, a feature critical for molecular recognition in crystallography and pharmacology . The benzodioxole oxygen atoms also participate in weak hydrogen bonds, contributing to crystal packing stability .
Research Findings and Implications
- Crystallographic Behavior : Compounds with sulfonamide groups often exhibit predictable hydrogen-bonding patterns, as described by Etter’s graph-set analysis. The halogenated derivative may form tighter crystal lattices due to stronger dipole-dipole interactions compared to alkoxy-substituted analogues .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is a synthetic organic compound with a complex molecular structure that includes a benzodioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and insecticidal applications.
- Molecular Formula : C20H14ClFN2O6S
- Molecular Weight : 464.85 g/mol
- CAS Number : 216501-69-8
This compound features halogenated and sulfonamide functionalities, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Tyrosine Kinases : Similar compounds have shown high selectivity for Src family kinases (SFKs), which are critical in cancer progression. For instance, derivatives with benzodioxole moieties have been reported to inhibit c-Src and Abl enzymes effectively, leading to reduced tumor growth in preclinical models .
- Insecticidal Activity : The 1,3-benzodioxole group has been identified as a pharmacophore associated with insecticidal properties. Research indicates that compounds containing this moiety exhibit larvicidal activity against Aedes aegypti, a vector for several viral diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Cancer Research : In a study focusing on the inhibition of SFKs, compounds similar to this compound demonstrated potent anti-tumor effects in xenograft models. These findings suggest that such compounds can be developed into effective cancer therapeutics .
- Insect Control : A recent evaluation of 1,3-benzodioxole derivatives showed promising larvicidal effects against Aedes aegypti. For example, one derivative exhibited an LC50 value of 28.9 μM, indicating significant potency compared to traditional insecticides .
Data Table: Biological Activity Summary
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Inhibits SFKs | High selectivity and potency against cancer cell lines |
| 1,3-benzodioxole derivative | Larvicidal activity | LC50 of 28.9 μM against Aedes aegypti |
Q & A
Basic: What are the recommended methods for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves sulfonylation of 3-chloro-4-fluorobenzenesulfonyl chloride with 1,3-benzodioxol-5-ylmethylamine. Key steps include:
- Step 1: Preparation of the sulfonyl chloride intermediate under anhydrous conditions (e.g., using thionyl chloride).
- Step 2: Nucleophilic substitution with 1,3-benzodioxol-5-ylmethylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.
- Yield Optimization:
- Use Schlenk techniques to exclude moisture.
- Employ stoichiometric excess of sulfonyl chloride (1.2–1.5 eq.) to drive the reaction.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Basic: How is the structural identity of this compound validated in crystallographic studies?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy factors.
- Typical refinement statistics:
| Parameter | Value |
|---|---|
| R1 (I > 2σ) | < 0.05 |
| wR2 (all data) | < 0.12 |
| CCDC Deposition | Required for publication |
Advanced: How can researchers resolve discrepancies between computational docking predictions and experimental bioactivity data for this sulfonamide?
Answer:
Contradictions often arise from solvent effects, protein flexibility, or force field limitations. Mitigation strategies:
- Docking Protocols:
- Use flexible docking (e.g., AutoDock Vina) with explicit water molecules.
- Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability.
- Experimental Validation:
- Case Example: If computational models overestimate affinity, check for protonation state errors or missing halogen-bonding interactions with the 3-chloro-4-fluoro moiety .
Advanced: What strategies are effective for analyzing the stability of this compound under physiological conditions?
Answer:
Stability assays should assess hydrolysis, oxidation, and photodegradation:
- Hydrolysis: Incubate in PBS (pH 7.4) at 37°C. Monitor via HPLC-MS for:
- Cleavage of the sulfonamide bond (rare but possible at extreme pH).
- Degradation of the benzodioxole ring (unlikely due to electron-withdrawing substituents).
- Oxidation: Expose to H2O2 or cytochrome P450 mimics (e.g., Fe-porphyrin complexes).
- Light Sensitivity: Conduct ICH Q1B photostability testing (UV/Vis exposure).
- Use LC-QTOF-MS to identify degradation products (e.g., quinone formation from benzodioxole oxidation) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
SAR requires systematic modification of substituents and pharmacophore mapping:
- Key Modifications:
- Benzodioxole Ring: Replace with bioisosteres (e.g., methylenedioxy or benzofuran) to modulate lipophilicity.
- Sulfonamide Group: Introduce alkyl/aryl substitutions on the nitrogen to enhance target selectivity.
- Halogen Substituents: Compare 3-Cl-4-F with 3,4-dichloro or 3-Br-4-CF3 analogs (see for similar substitutions).
- Assays:
- Data Analysis:
Advanced: What crystallographic challenges arise during refinement of this compound, and how are they addressed?
Answer:
Common issues include disorder in the benzodioxole ring or sulfonamide group:
- Disorder Management:
- Thermal Motion: High B-factors in flexible regions require TLS (translation-libration-screw) refinement.
- Validation Tools:
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR:
- 1H NMR: Peaks at δ 5.95–6.05 ppm (benzodioxole O–CH2–O) and δ 7.4–8.1 ppm (aromatic protons).
- 13C NMR: Sulfonamide S=O carbons at δ 125–135 ppm.
- MS: High-resolution ESI-MS confirms molecular ion [M+H]+ with isotopic Cl/F patterns.
- IR: Strong S=O stretches at 1150–1350 cm⁻¹ .
Advanced: How does the electronic nature of the 3-chloro-4-fluoro substituents influence this compound’s reactivity?
Answer:
The electron-withdrawing Cl and F groups:
- Directing Effects: Activate the benzene ring for electrophilic substitution at the 5-position.
- Hydrogen Bonding: Fluorine participates in weak H-bonds with protein residues (e.g., in enzyme active sites).
- Electrostatic Potential Maps: DFT calculations (e.g., Gaussian 16) show increased positive charge on the sulfonamide sulfur, enhancing nucleophilic attack susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
